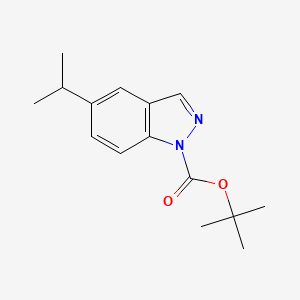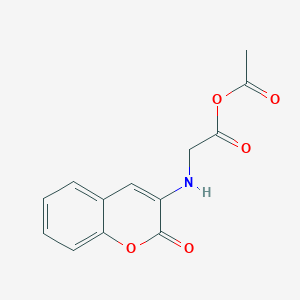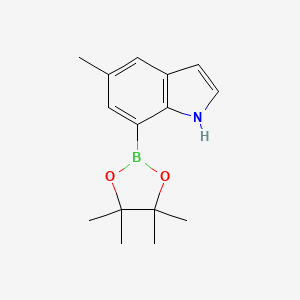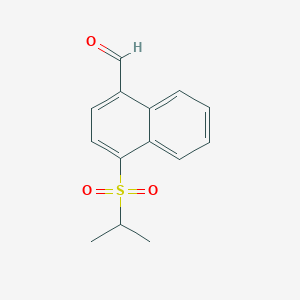
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one typically involves the reaction of a suitable quinazolinone precursor with a fluorinated alkylating agent. The reaction conditions may include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions could convert the quinazolinone to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions may occur at the fluorinated ethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of functionalized derivatives.
科学研究应用
3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Exploration as a candidate for drug development due to its potential biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorinated ethyl group could enhance its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the fluorinated ethyl group, potentially resulting in different biological activities.
3-Methylquinazolin-4(3H)-one: Similar core structure but without the fluorinated substituent.
2-(1,2,2,2-Tetrafluoroethyl)quinazolin-4(3H)-one: Similar fluorinated group but different substitution pattern.
Uniqueness
The presence of the 1,2,2,2-tetrafluoroethyl group in 3-Methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4(3H)-one may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated counterparts.
属性
CAS 编号 |
63077-35-0 |
|---|---|
分子式 |
C11H8F4N2O |
分子量 |
260.19 g/mol |
IUPAC 名称 |
3-methyl-2-(1,2,2,2-tetrafluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H8F4N2O/c1-17-9(8(12)11(13,14)15)16-7-5-3-2-4-6(7)10(17)18/h2-5,8H,1H3 |
InChI 键 |
XKFIPKSNWHFAMU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1C(C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)





![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)


![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
